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molecular formula C7H6ClNO3 B1353056 5-Chloro-2-methoxynicotinic acid CAS No. 54916-65-3

5-Chloro-2-methoxynicotinic acid

Cat. No. B1353056
M. Wt: 187.58 g/mol
InChI Key: DPIJNAABZCWXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03961065

Procedure details

To a suspension of 3.76 g. (0.02 mole) of 5-chloro-2-methoxynicotinic acid in 100 ml. of carbon tetrachloride, there were added 100 ml. of thionyl chloride in one portion and the resulting mixture was then refluxed on a steam bath for a period of 90 minutes. Upon completion of this step, the clear solution so obtained was cooled and then concentrated in vacuo at room temperature to afford a residual oil. The excess thionyl chloride present was next removed in the same manner as described in Preparation A for the production of 2-methoxynicotinoyl chloride, except that only 100 ml. of benzene was employed this time (i.e., during each purification step). The yield of pure 5-chloro-2-methoxynicotinoyl chloride, obtained as the residual product, was quantitative in this particular instance.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(Cl)(Cl)[Cl:14].S(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC=1C=NC(=C(C(=O)O)C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 3.76 g
CUSTOM
Type
CUSTOM
Details
Upon completion of this step, the clear solution so obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
to afford a residual oil
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride present was next removed in the same manner
CUSTOM
Type
CUSTOM
Details
as described in Preparation A for the production of 2-methoxynicotinoyl chloride, except that only 100 ml
CUSTOM
Type
CUSTOM
Details
during each purification step)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)Cl)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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